CID 9959162
Description
Contextual Significance of Ceftiofur (B124693) Sodium as a Veterinary Antimicrobial Agent
Ceftiofur sodium is a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use. fao.org It is effective against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes, which can inactivate other beta-lactam antibiotics like penicillin. fao.orgwikipedia.orgfishersci.catoku-e.com This resistance to beta-lactamase hydrolysis is a key feature contributing to its efficacy against a range of challenging pathogens. wikipedia.orgfishersci.catoku-e.compharmacompass.com
The compound is commercially available as the sodium salt and is typically formulated as a dry, lyophilized sterile powder that is reconstituted for injection. fao.org Research has demonstrated its effectiveness in treating various bacterial infections in cattle, swine, sheep, goats, and horses. msd-animal-health.co.in For instance, studies have shown its efficacy against respiratory diseases in cattle and swine caused by bacteria such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. msd-animal-health.co.inindexcopernicus.com It has also been indicated for the treatment of acute bovine interdigital necrobacillosis (foot rot) associated with Fusobacterium necrophorum and Bacteroides melaninogenicus. msd-animal-health.co.in Comparative studies have indicated that ceftiofur sodium can show better clinical responses in treating conditions like interdigital necrobacillosis in cattle compared to some other antimicrobials. agriculturejournals.cz
Research into ceftiofur sodium continues to explore its activity against different bacterial pathogens and its pharmacokinetic properties in various species. frontiersin.orgscirp.orgcabidigitallibrary.org Studies evaluate its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against a variety of isolates, providing crucial data for understanding its potency. scirp.orgcabidigitallibrary.org
Classification of Cephalosporin Antibiotics and Ceftiofur Sodium's Position
Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis. They are broadly classified into generations based on their spectrum of activity and resistance to beta-lactamases. msdvetmanual.com Ceftiofur is classified as a third-generation cephalosporin. fao.orgwikipedia.orgtoku-e.comeuropa.euguidetopharmacology.org
Third-generation cephalosporins generally exhibit expanded activity against Gram-negative bacteria compared to first- and second-generation cephalosporins, and they are typically more resistant to hydrolysis by beta-lactamases. msdvetmanual.com Ceftiofur's position within this generation highlights its advanced chemical structure, which imparts the observed resistance to enzymatic degradation by beta-lactamases, a common mechanism of bacterial resistance. wikipedia.orgfishersci.catoku-e.compharmacompass.com Its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. fishersci.catoku-e.compharmacompass.comchemicalbook.comnih.gov Inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately cell lysis. pharmacompass.comchemicalbook.comnih.gov
While generally considered a third-generation cephalosporin with enhanced Gram-negative activity, some sources note that ceftiofur's Gram-negative spectrum can be more similar to that of first-generation cephalosporins. msdvetmanual.com However, its key advantage lies in its stability against many beta-lactamases. wikipedia.orgfishersci.catoku-e.compharmacompass.com
Research findings on the in vitro activity of ceftiofur sodium against various bacterial isolates demonstrate its broad spectrum. For example, studies have reported the sensitivity of E. coli, S. aureus, Ps. aeruginosa, Salmonella spp., and Proteus spp. to ceftiofur sodium. scirp.orgcabidigitallibrary.org The reported activity percentages in one study highlight its effectiveness against these pathogens. cabidigitallibrary.org
Table 1: In vitro Activity of Ceftiofur Sodium Against Selected Bacterial Species cabidigitallibrary.org
Further research details the metabolism of ceftiofur sodium in animals. It is rapidly metabolized in vivo to desfuroylceftiofur (B1239554) (DFC), which also possesses antimicrobial activity. fao.org Studies have investigated the metabolic pathways and the distribution of ceftiofur and its metabolites in different animal species. fao.orgeuropa.eu
Table 2: Key Compounds Related to Ceftiofur Sodium
| Compound | Molecular Formula | PubChem CID |
| Ceftiofur sodium | C19H16N5NaO7S3 | 23671563 |
| Ceftiofur | C19H17N5O7S3 | 6328657 |
| Desfuroylceftiofur (DFC) | Not readily available | Not readily available |
Structure
2D Structure
Properties
CAS No. |
104010-37-9 |
|---|---|
Molecular Formula |
C19H17N5NaO7S3 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/b23-11-;/t12-,16-;/m1./s1 |
InChI Key |
DJTLOEQCWGUKEM-JUODUXDSSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
80370-57-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Mechanistic Research of Ceftiofur Sodium S Antimicrobial Action
Elucidation of Molecular Targets and Pathways
Ceftiofur (B124693) sodium exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity. medchemexpress.comchemicalbook.comzellbio.euchemicalbook.in The primary molecular targets of ceftiofur sodium are bacterial penicillin-binding proteins (PBPs). medchemexpress.comchemicalbook.comzellbio.euchemicalbook.infishersci.capharmacompass.com
Interaction with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins are a group of bacterial enzymes located in the bacterial cytoplasmic membrane that are crucial for the final stages of peptidoglycan synthesis. fishersci.capharmacompass.comlibretexts.org These enzymes catalyze the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan chains, providing the cell wall with its strength and rigidity. toku-e.com Ceftiofur sodium, like other beta-lactam antibiotics, binds covalently to the active site of PBPs, thereby inactivating them. chemicalbook.compharmacompass.comtoku-e.com This irreversible binding prevents the PBPs from performing their essential role in cell wall assembly and remodeling during bacterial growth and division. chemicalbook.compharmacompass.comnih.gov The specific affinity of ceftiofur sodium for different PBPs can vary depending on the bacterial species, contributing to its broad spectrum of activity. europa.eu
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis and Cross-linking
The bacterial cell wall is primarily composed of peptidoglycan, a complex polymer consisting of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units cross-linked by short peptide chains. libretexts.org The transpeptidation reaction catalyzed by PBPs forms the peptide cross-links between adjacent peptidoglycan strands. toku-e.com By binding to and inactivating PBPs, ceftiofur sodium inhibits this crucial cross-linking step. chemicalbook.comchemicalbook.inpharmacompass.comtoku-e.comnih.gov The resulting deficiency in peptidoglycan cross-linking leads to a weakened cell wall. chemicalbook.comchemicalbook.inpharmacompass.com The internal osmotic pressure of the bacterial cell then causes cell lysis and death. medchemexpress.comchemicalbook.comzellbio.euchemicalbook.inpharmacompass.com This mechanism is characteristic of beta-lactam antibiotics, leading to a bactericidal effect. libretexts.org
Resistance Mechanisms Against Beta-Lactamase Enzymes
Bacterial resistance to beta-lactam antibiotics, including cephalosporins like ceftiofur sodium, is often mediated by the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. asm.orgnih.govnih.gov However, ceftiofur sodium exhibits stability against many common beta-lactamases. zellbio.euchemicalbook.infishersci.canih.govbibliotekanauki.pldrugbank.comdrugbank.com
Structural Features Conferring Beta-Lactamase Stability
The stability of ceftiofur sodium against beta-lactamase hydrolysis is attributed to specific structural features within its molecule. A key feature is the presence of a large iminomethoxy side chain at the C-7 position of the cephalosporin (B10832234) nucleus. nih.govbibliotekanauki.plresearchgate.net This bulky side chain is thought to sterically hinder the access of many beta-lactamases to the susceptible beta-lactam ring, thereby protecting it from enzymatic degradation. nih.govbibliotekanauki.pl Additionally, the aminothiazole moiety at C-7 also contributes to its broad activity spectrum and resistance to beta-lactamases. bibliotekanauki.plresearchgate.net
Metabolism and Pharmacokinetic Investigations of Ceftiofur Sodium
Characterization of Metabolic Pathways and Key Metabolites
The metabolism of ceftiofur (B124693) is characterized by the rapid cleavage of its thioester bond. fao.orgfrontiersin.org This process yields desfuroylceftiofur (B1239554) (DFC) and furoic acid. fao.orgfrontiersin.org DFC is the primary microbiologically active metabolite and retains an intact β-lactam ring, which is essential for its antibacterial activity. frontiersin.orgactavet.org Ceftiofur has a more complex metabolism compared to other cephalosporins due to this thioester bond cleavage. fao.org
Formation and Activity of Desfuroylceftiofur (DFC)
Desfuroylceftiofur (DFC) is the initial and major active metabolite formed from ceftiofur. fao.orginchem.orgnih.gov The conversion of ceftiofur to DFC is primarily catalyzed by esterases, with the highest activity observed in kidney tissue, followed by the liver. nih.gov This metabolic conversion is rapid after parenteral administration. frontiersin.org
DFC retains antimicrobial activity, although generally, ceftiofur is more active than its metabolites, including DFC. inchem.org Studies have shown DFC to be active against a range of veterinary isolates of Gram-negative and Gram-positive bacteria. caymanchem.combertin-bioreagent.com For instance, in vitro activity against Pasteurella multocida has been demonstrated, with minimum inhibitory concentrations (MICs) ranging between 0.625 and 2.5 µg/ml. scirp.org
Identification and Analysis of Disulfide Conjugates and Protein Adducts
Following the formation of DFC, it is further metabolized to disulfide conjugates and also binds to macromolecules such as proteins in plasma and tissues. frontiersin.org Identified disulfide conjugates include desfuroylceftiofur cysteine disulfide (DCCD) and 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD). fao.orgfrontiersin.org
DCCD is a significant metabolite, particularly in kidney tissue, where it has been identified as a major unbound metabolite in swine. europa.eu In cattle, 3,3'-DFD has been identified as a major urinary metabolite. fao.orginchem.org
DFC also undergoes covalent binding, primarily to serum proteins like albumin and α-1-antitrypsin, through the formation of a thioester bond at the sulfhydryl group. fao.org This protein binding contributes to the persistence of active drug residues in tissues. fao.orgnih.gov
Analytical methods, such as high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS), are used to measure ceftiofur and its metabolites. europa.eunih.govnih.govcabidigitallibrary.orgwur.nlnih.gov Often, these methods involve a derivatization step to convert ceftiofur and its metabolites containing an intact β-lactam ring into a common stable derivative, such as desfuroylceftiofur acetamide (B32628) (DCA), for quantification. europa.eunih.govnih.govcabidigitallibrary.orgnih.gov This approach allows for the measurement of total active ceftiofur residues. europa.eunih.gov
In Vitro and In Vivo Metabolic Transformation Studies
In vitro studies using S-9 microsomal enzyme fractions from liver and kidney tissues of various species, including rats, pigs, cattle, and chickens, have demonstrated the conversion of ceftiofur to DFC. fao.org These studies also identified the subsequent formation of metabolites like DCD in kidney and DFC and 3,3'-DFD in liver. fao.org Qualitatively, the metabolic pathways observed in vitro were similar across these species, although the rate of metabolism could vary. fao.org
In vivo studies in cattle have shown the presence of metabolites in plasma and urine after administration of ¹⁴C-ceftiofur. fao.org Early analyses identified apparent metabolites in plasma, with subsequent work confirming DFC as a key metabolite and identifying 3,3'-DFD as a major urinary metabolite in cattle. fao.org Studies in rats have also confirmed DFC as a central metabolite, with similar patterns of metabolites found in liver and kidney as observed in cattle. fao.org
The metabolic pathway proposed for cattle receiving intramuscular injections of ceftiofur is considered representative for other mammalian species studied with the same route of administration. fao.org
Comparative Metabolism Across Relevant Animal Species
Comparative metabolism studies using S-9 fractions from liver and kidney of rats, pigs, cattle, and chickens have shown that the qualitative metabolic profile of ceftiofur is similar across these species, with the initial conversion to DFC. fao.org However, differences in the rate of metabolism were observed, with metabolism being slower in rat tissue fractions compared to the other species tested. fao.org The concentrations of specific metabolites, such as 3,3'-DFD, also varied between species and tissues, with higher concentrations observed in chicken liver and kidney S-9 fractions compared to rats. fao.org
In vivo, the metabolism of ceftiofur is reported to be similar in rats, cattle, swine, horses, and dogs, characterized by the rapid cleavage to DFC after parenteral administration. frontiersin.orgnih.gov While the primary metabolic pathway is conserved, variations in the specific conjugates formed or their relative proportions can occur between species. For example, in rats, the primary metabolite in plasma, DFC, was found to be in a bound form, whereas in cattle plasma, DFC was primarily in a free form. fao.org Additionally, the primary urinary metabolite in orally dosed rats was identified as ceftiofur sulfoxide (B87167) cysteine thioester, suggesting potential differences in metabolic routes depending on the route of administration and species. fao.org
Computational and Molecular Modeling Analyses of Metabolic Processes
Computational and molecular modeling approaches have been utilized to gain insights into the metabolic processes of ceftiofur. uga.edufrontiersin.orgnih.gov These methods can help predict metabolic sites, potential metabolic enzymes involved, and the effects of compounds on these enzymes. frontiersin.org
Molecular modeling has been used to predict the metabolism of ceftiofur in vivo. uga.edu These models can analyze the structural properties of ceftiofur and its metabolites, such as surface area and volume, to understand their interaction with enzymes responsible for metabolism. uga.edu For example, models have suggested that desfuroylceftiofur acetamide (DCA) and its dimers have electron-deficient areas that could react with biological molecules like glutathione. uga.edu
Non-linear mixed-effects modeling has also been applied to analyze the pharmacokinetics of ceftiofur metabolites, such as desfuroylceftiofur cysteine disulfide (DCCD), in specific animal species like Holstein steers. nih.gov Such modeling helps in understanding the population pharmacokinetics and estimating parameters related to metabolite disposition. nih.gov
Computational approaches contribute to understanding the complex metabolic transformations of ceftiofur and can aid in predicting the fate of the drug and its metabolites in different biological systems. frontiersin.orgmdpi.com
Pharmacokinetic Profiling in Veterinary Species
The pharmacokinetics of ceftiofur sodium have been studied in numerous veterinary species, including cattle, swine, horses, dogs, camels, goats, sheep, alpacas, rabbits, and various avian species. frontiersin.orgekb.egnih.govresearchgate.net Following intramuscular administration, ceftiofur is rapidly absorbed. europa.eu Peak plasma concentrations of ceftiofur and its metabolites are typically achieved within a short period after dosing, generally between 0.5 and 2 hours. europa.eu Unmetabolized ceftiofur is rapidly cleared from the plasma, with a reported plasma half-life of approximately 15 minutes in cattle and pigs. inchem.org
The pharmacokinetic profile of ceftiofur is often characterized by measuring the concentrations of the active metabolite, DFC, or total active residues measured as desfuroylceftiofur equivalents (e.g., DCA), as ceftiofur is rapidly metabolized to DFC. actavet.orgnih.govnih.govmdpi.com
Pharmacokinetic parameters can vary between species. For instance, in a comparative study between Friesian and Buffalo calves, ceftiofur sodium was distributed faster in buffalo calves, with a shorter distribution half-life compared to Friesian calves. ekb.eg Elimination half-lives also differed between these breeds. ekb.eg In avian species, pharmacokinetic parameters like half-life, maximum concentration (Cmax), and area under the concentration-time curve (AUC) have been determined and shown to vary between domestic chicks, turkey poults, cockatiels, and Amazon parrots, highlighting the need to consider species-specific differences when establishing dosage regimens. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Ceftiofur (as Desfuroylceftiofur Equivalents) in Selected Veterinary Species after Intramuscular Administration
| Species | Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg*h/mL) | Source |
| Cattle (Calves) | 1.0 | ~6 | ~0.5 | Biphasic | - | europa.eu |
| Swine | 1.0 | ~6 | ~0.5 | ~0.25 (plasma) | - | inchem.orgeuropa.eu |
| Horses | 2.2 | 4.46 ± 0.93 | 1.25 ± 0.46 | 6.10 ± 1.27 | - | nih.gov |
| Dogs | 2.5 (SC) | - | - | - | - | frontiersin.org |
| Friesian Calves | 2.2 | 5.539 | 3.147 | 5.239 | - | ekb.eg |
| Buffalo Calves | 2.2 | 9.663 | 0.825 | 1.750 | - | ekb.eg |
| Turkey Poults | 0.12 | - | - | 8.6 | Dose-proportional | nih.gov |
| Turkey Poults | 0.24 | - | - | 7.4 | Dose-proportional | nih.gov |
| Turkey Poults | 0.48 | - | - | 5.6 | Dose-proportional | nih.gov |
| Chicks | 0.04 | - | - | Biexponential | Dose-proportional | nih.gov |
| Chicks | 0.08 | - | - | Biexponential | Dose-proportional | nih.gov |
| Chicks | 0.16 | - | - | Biexponential | Dose-proportional | nih.gov |
| Cockatiels | 10 | 5.2 | - | Biexponential | - | nih.gov |
| Amazon Parrots | 10 | 11 | - | Biexponential | - | nih.gov |
The distribution of ceftiofur metabolites to various tissues has also been investigated. In cattle, residues have been found in liver, kidney, muscle, fat, and the injection site. europa.eu In horses, concentrations of DFC and its conjugates have been measured in plasma and lungs. nih.gov
Pharmacokinetic modeling, including non-compartmental and non-linear mixed-effects modeling, is employed to analyze concentration-time data, estimate pharmacokinetic parameters, and predict drug behavior in different species. frontiersin.orguga.edunih.gov These models help in understanding absorption, distribution, metabolism, and excretion processes and are valuable tools in veterinary pharmacology. frontiersin.orgmdpi.com
Absorption Dynamics and Absolute Bioavailability Studies
Ceftiofur sodium is generally well absorbed following parenteral administration, such as intramuscular (IM) and subcutaneous (SC) injections. Studies in black-bone silky fowl demonstrated rapid absorption after a single intramuscular injection, with an absorption half-life (t1/2ka) of 0.40 ± 0.13 hours and an absolute bioavailability of 93.03% ± 7.07%. cabidigitallibrary.org This indicates nearly complete absorption via the intramuscular route in this species. Similarly, in healthy beagle dogs, the absolute bioavailability after subcutaneous administration was reported to be high, at 93.7%. frontiersin.orgnih.govpreprints.org In goats, intramuscular administration resulted in fast absorption, with a maximum concentration (Cmax) of 3.6 ± 0.5 mg/ml achieved at a time to maximum concentration (tmax) of 0.53 ± 0.31 minutes, and a high bioavailability of 97.6% ± 0.1%. scielo.org.co
In common green iguanas, both intramuscular and subcutaneous routes showed rapid absorption, with peak levels reached in less than 20 minutes and less than 40 minutes, respectively. vin.com Although peak concentrations differed between the two routes, the bioavailability was found to be equivalent. vin.com Studies in water buffalo comparing ceftiofur sodium (IV) and ceftiofur hydrochloride (IM) indicated good absorption for both intramuscular formulations, with mean bioavailability values of 89.57% ± 32.84% and 86.28% ± 11.49%. avma.org
However, the absorption rate can vary between species and formulations. In Friesian calves, the absorption rate constant (kab) after intramuscular injection was 0.686 h⁻¹, while in buffalo calves, it was significantly faster at 3.200 h⁻¹. ekb.eg The absorption half-life (t½(ab)) was longer in Friesian calves (1.010 h) compared to buffalo calves (0.217 h). ekb.eg In pre-weaned calves, the systemic bioavailability following subcutaneous injection was 77.04% ± 1.64%, suggesting moderate absorption via this route in this specific population. ekb.eg
Systemic Distribution Patterns in Animal Tissues and Fluids
Following absorption, ceftiofur and its active metabolite, desfuroylceftiofur (DFC), distribute throughout the animal's body. Generally, ceftiofur is characterized by a relatively poor distribution. cabidigitallibrary.org In black-bone silky fowl, small values for the volume of distribution at steady state (Vss) (0.319 L/kg) and volume of distribution (Vz) (0.338 L/kg) were observed, indicating limited distribution. cabidigitallibrary.org Similarly, poor distribution has been noted in mammals, with Vz values ranging from 0.13 L/kg in camels to 0.51 L/kg in elephants. cabidigitallibrary.org In healthy beagle dogs, a moderate volume of distribution (2.97 L/kg) was reported. frontiersin.orgnih.govpreprints.org The small Vdss observed in water buffalo (0.253 ± 0.110 L/kg) also suggests poor distribution to extravascular tissues. avma.org
Despite the generally limited distribution, ceftiofur residues have been detected in various tissues and fluids. In rabbits treated with intramuscular ceftiofur sodium, the drug showed wide distribution in liver, kidney, pectoral and thigh muscles, lung, spleen, heart, and serum. cabidigitallibrary.org Ceftiofur concentrations were highest in the kidney and liver compared to muscle tissue. cabidigitallibrary.org Residues remained detectable for several days, with the longest detection times in the kidney and lung. cabidigitallibrary.org Studies in pigs have also shown that distribution is predominantly in the kidneys, followed by the liver, lung, and muscle after intramuscular administration. cabidigitallibrary.org In cattle, total residue concentrations were found in liver, kidney, muscle, fat, and injection site muscle following intramuscular administration. europa.eu The highest concentrations were generally observed in the kidney and injection site. europa.eu
Desfuroylceftiofur (DFC) is the primary active metabolite and is known to bind to macromolecules in plasma and tissues, forming conjugates such as DFC-glutathione disulfide, DFC-cysteine disulfide, 3,3'-DFC-disulfide (DFC-dimer), and DFC-protein. frontiersin.org In cattle, the majority of plasma residues consisted of DFC and desfuroylceftiofur thioacetone. europa.eu In kidney and liver samples from cattle, a significant portion of the residue content was detected as derivatized desfuroylceftiofur acetamide (DCA). europa.eu
Studies in ducks administered ceftiofur sodium subcutaneously detected desfuroylceftiofur acetamide (DCA) in kidney samples on the first day after treatment, while it was not detected in plasma, muscle, liver, and fat tissues at the same time point at a lower dose. nih.gov
Elimination and Clearance Kinetics of Ceftiofur Sodium and Active Metabolites
Ceftiofur is rapidly metabolized in vivo to desfuroylceftiofur (DFC) and furoic acid after parenteral administration. fao.orgfrontiersin.orgscialert.net DFC is the primary active metabolite and is further metabolized to disulfides and protein conjugates. frontiersin.org The elimination of ceftiofur and its metabolites occurs relatively rapidly. In black-bone silky fowl, rapid elimination was observed, with terminal half-lives (t1/2λz) of 3.19 ± 0.28 hours and 3.36 ± 0.17 hours following intravenous and intramuscular injections, respectively. cabidigitallibrary.org The total body clearance (Cl) after intravenous treatment was 73.79 ± 5.83 ml/h/kg. cabidigitallibrary.org
In healthy beagle dogs, ceftiofur demonstrated a low systemic clearance (0.25 L/h/kg). frontiersin.orgnih.govpreprints.org The terminal half-life of ceftiofur sodium in common green iguanas was approximately 15.7 ± 4.7 hours after intramuscular administration and 18.5 ± 6.0 hours after subcutaneous administration. vin.com In goats, the average elimination half-life (t1/2 b) after intravenous administration was 1.63 ± 0.04 hours, with a total clearance (Cltot) of 3.3 ± 1.1 ml/kg/min. scielo.org.co
Elimination half-lives can vary across different animal species and even within the same species depending on factors such as age and formulation. In Friesian calves, the elimination half-life was 5.239 hours, while in buffalo calves, it was shorter at 1.750 hours. ekb.eg In pre-weaned calves, the elimination half-life after subcutaneous administration was 2.11 ± 0.25 hours, indicating a slow elimination rate in this population. ekb.eg The total body clearance in pre-weaned calves after intravenous administration was 0.013 ± 0.005 L/kg/h. ekb.eg
Ceftiofur and its metabolites are primarily eliminated through the kidneys, with high concentrations found in urine. ekb.eg In Friesian and buffalo calves, high concentrations were detected in urine for up to 24 hours and 8-12 hours post-administration, respectively. ekb.eg Studies in cattle showed that average total excretion of residues ranged from 76.5% at 8 hours to 103.1% at day 39. fao.org
Population Pharmacokinetic Modeling and Variability Analysis
Population pharmacokinetic (PopPK) modeling is a valuable tool for characterizing drug disposition in a target population and identifying sources of variability. A compartmental, non-linear mixed-effects (NLME) model has been developed to describe ceftiofur pharmacokinetics in healthy beagle dogs. frontiersin.orgnih.govpreprints.org This model utilized a two-compartment mamillary structure with first-order elimination and first-order subcutaneous absorption, which best fitted the observed kinetic data. frontiersin.orgnih.govpreprints.org
Variability analysis in this PopPK study in dogs identified gender as a significant covariate explaining the variability in subcutaneous absorption. frontiersin.orgnih.govpreprints.org This highlights the influence of intrinsic factors on drug pharmacokinetics within a population. The precision of the parameter estimates in this model was reported as high, indicated by low relative standard errors (RSE ≤ 15%). frontiersin.org
In common green iguanas, a two-compartment open model with instantaneous input and first-order elimination was used for population modeling. avma.org While a population analysis was conducted, significant variability was observed in parameters calculated from individual animal data. avma.org
Studies in pigs using a two-compartment open model with first-order absorption for desfuroylceftiofur (the active metabolite) found no significant differences in pharmacokinetic parameters between healthy and Haemophilus parasuis-infected animals. researchgate.net
Influence of Physiological and Pathological States on Pharmacokinetic Parameters
Physiological and pathological states can influence the pharmacokinetic parameters of ceftiofur sodium. Age has been shown to affect ceftiofur pharmacokinetics in cattle. ekb.egjst.go.jp
While some studies have investigated the impact of disease, the findings can vary. As mentioned earlier, a study in pigs infected with Haemophilus parasuis did not find significant differences in desfuroylceftiofur pharmacokinetic parameters compared to healthy pigs. researchgate.net However, another study in newborn calves indicated that both combined therapies and endotoxemic status might alter the plasma pharmacokinetics of ceftiofur sodium. jst.go.jpnih.gov Specifically, calves with lipopolysaccharide-induced endotoxemia receiving combined therapy showed increased clearance and volume of distribution compared to those receiving only ceftiofur. nih.gov
Pregnancy is another physiological state that can potentially influence pharmacokinetics. A study in pregnant pony mares investigated the pharmacokinetics of ceftiofur sodium, but the results failed to provide evidence that ceftiofur crosses the placenta in pre-partum horses. uu.nl
Pharmacodynamic Research and Pharmacokinetic/pharmacodynamic Pk/pd Integration for Ceftiofur Sodium
In Vitro Susceptibility and Potency Determinations
In vitro studies are crucial for understanding the intrinsic activity of ceftiofur (B124693) sodium against various bacterial pathogens. These studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as assessing the post-antibiotic effect (PAE).
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Profiling
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation, while the MBC is the lowest concentration that results in a 99.9% killing rate of the initial inoculum nih.gov. These parameters are fundamental indicators of an antibiotic's in vitro potency.
Studies have reported varying MIC and MBC values for ceftiofur against different bacterial species. For instance, against Actinobacillus pleuropneumoniae in swine, MIC values of 0.5 μg/mL and 1 μg/mL (in vitro and ex vivo, respectively) and MBC values of 2 μg/mL (both in vitro and ex vivo) have been observed. The MBC/MIC ratios of 2 and 1 in vitro and ex vivo, respectively, suggest that ceftiofur is a bactericidal drug nih.gov. For Pasteurella multocida, in vitro and ex vivo MIC values were both determined as 0.06 µg/mL, with MBC values of 0.125 µg/mL. The MBC/MIC ratio of 2 indicated a strong bacteriostatic activity, although ceftiofur is generally considered bactericidal mdpi.comnih.gov. Against Streptococcus suis, MIC values ranged from 0.06 to 32 μg/mL, with MIC50 and MIC90 values of 0.25 and 32 μg/mL, respectively, demonstrating potent antibacterial effect nih.gov. For Streptococcus parauberis isolates from fish, MICs ranged from 0.0039 to 1 μg/mL and MBCs from 0.0078 to 32 μg/mL, indicating effectiveness against both planktonic and biofilm forms nih.gov.
The determination of MIC and MBC values is typically performed using methods such as broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) nih.gov.
Here is a table summarizing some reported MIC and MBC values for ceftiofur against specific pathogens:
| Pathogen | MIC (µg/mL) (In vitro) | MBC (µg/mL) (In vitro) | MBC/MIC Ratio (In vitro) | Source |
| Actinobacillus pleuropneumoniae | 0.5 | 2 | 4 | nih.gov |
| Pasteurella multocida | 0.06 | 0.125 | ~2 | mdpi.comnih.gov |
| Streptococcus suis | 0.25 (MIC50) | 0.5 | 2 | nih.gov |
| Streptococcus parauberis | 0.0039 - 1 | 0.0078 - 32 | - | nih.gov |
Assessment of Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the temporary suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC embopress.org. The duration of the PAE is an important pharmacodynamic parameter, particularly for time-dependent antibiotics like cephalosporins.
Studies have investigated the PAE of ceftiofur against various bacteria. For Actinobacillus pleuropneumoniae, PAE values after exposure to 1xMIC, 2xMIC, and 4xMIC for 1 hour were 0.33, 0.41, and 0.66 hours, respectively. For a 2-hour exposure, the PAE values were 0.73, 0.92, and 1.17 hours, suggesting a positive correlation between PAE and exposure time, with a weaker correlation with drug concentration nih.gov. Against Streptococcus suis, PAE values were also observed and showed a concentration-dependent tendency cabidigitallibrary.org. For Pasteurella multocida, PAE was extended with increasing co-cultured time and ceftiofur concentration mdpi.comnih.gov.
Here is a table showing PAE values for ceftiofur against Actinobacillus pleuropneumoniae at different concentrations and exposure times:
| Concentration | Exposure Time (h) | PAE (h) | Source |
| 1xMIC | 1 | 0.33 | nih.gov |
| 2xMIC | 1 | 0.41 | nih.gov |
| 4xMIC | 1 | 0.66 | nih.gov |
| 1xMIC | 2 | 0.73 | nih.gov |
| 2xMIC | 2 | 0.92 | nih.gov |
| 4xMIC | 2 | 1.17 | nih.gov |
In Vivo Pharmacodynamic Efficacy Studies in Animal Models
In vivo studies are essential to evaluate the efficacy of ceftiofur sodium in living organisms, taking into account the complex interplay between the drug, the host, and the pathogen. Animal models are commonly used to simulate natural infections and assess clinical and microbiological outcomes.
Studies have demonstrated the efficacy of ceftiofur sodium in various animal models. For instance, its efficacy against Mannheimia haemolytica infection has been studied in calves indexcopernicus.com. In rats challenged with Salmonella Typhimurium, the in vivo therapeutic effectiveness of ceftiofur delivered via microparticles was analyzed, showing that the drug and its metabolites achieved concentrations above the MIC dovepress.com. Efficacy against Pasteurella multocida in swine has also been investigated through in vivo studies and PK/PD modeling mdpi.comnih.gov. Ceftiofur sodium has been shown to be effective for the control of P. multocida infection in chickens and animals scirp.org. A network meta-analysis evaluating interventions for interdigital necrobacillosis in cattle suggested that ceftiofur sodium showed better clinical response compared to some other treatments and placebo agriculturejournals.cz.
Pharmacokinetic/Pharmacodynamic Modeling and Simulation for Optimal Regimens
PK/PD modeling and simulation integrate pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the bacteria) to predict the time course of antimicrobial effects and determine optimal dosing regimens that maximize efficacy and minimize the development of resistance.
Establishment of PK/PD Indices for Efficacy Prediction
PK/PD indices are parameters that link drug exposure to antimicrobial effect. For beta-lactam antibiotics like ceftiofur, which exhibit time-dependent killing, the most appropriate PK/PD index is typically the duration that the unbound drug concentration remains above the MIC (%T > MIC) nih.govfrontiersin.orgnih.goviastate.edu. Other relevant indices can include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC), although %T > MIC is generally considered the most predictive for time-dependent antimicrobials frontiersin.org.
Studies have aimed to establish target PK/PD index values for ceftiofur against specific pathogens. For Actinobacillus pleuropneumoniae, the most appropriate PK/PD index for predicting efficacy is ƒ%T > MIC nih.gov. For Streptococcus suis, AUC0–24h/MIC values for bacteriostatic activity, bactericidal activity, and virtual eradication of bacteria have been determined cabidigitallibrary.org. For Pasteurella multocida, AUC0–24 h/MIC values for bacteriostatic, bactericidal, and elimination effects were determined through PK/PD modeling mdpi.comnih.gov.
Maintaining plasma concentrations above the MIC for a sufficient duration is crucial for the efficacy of ceftiofur. Research suggests that for cephalosporins, the time above MIC should ideally be at least 50%, and preferably ≥ 80%, of the dosing interval to achieve optimal bactericidal effect and prevent resistance development frontiersin.orgnih.goviastate.edu.
Probability of Target Attainment (PTA) Analysis
Probability of Target Attainment (PTA) analysis is a simulation technique used in PK/PD modeling to estimate the probability that a specific dosing regimen will achieve a predetermined PK/PD target (e.g., a certain %T > MIC or AUC/MIC value) against a population of pathogens with a known distribution of MICs. This analysis helps in selecting optimal dosages and dosing intervals.
PTA analysis has been applied to ceftiofur sodium to evaluate the likelihood of achieving therapeutic success against various bacteria. Monte Carlo simulations have been used to predict the probability of target attainment for ceftiofur against Actinobacillus pleuropneumoniae, based on PK/PD integration models nih.gov. For example, when the MIC values were 2 μg/mL and 4 μg/mL, the probability of target attainment was predicted to be 100% and 88.94%, respectively nih.gov.
In studies involving E. coli in dogs, simulations predicted that for MICs of ~1.0 μg/mL, a pharmacodynamic target of 80% time above MIC could be achieved with a relatively high probability (~60%) with a specific dosing regimen. For smaller MICs (≤0.5 μg/mL), the target was achieved with high probability (>90%), while PTA dropped steeply for high MIC values frontiersin.orgnih.gov. PTA analysis can also reveal differences in target attainment between different populations, such as male and female dogs, where the probability of plasma concentrations remaining above target MICs for target dosing intervals was higher in females nih.govfrontiersin.org.
PTA analysis is a valuable tool for optimizing ceftiofur sodium dosage regimens to enhance clinical efficacy and mitigate the risk of resistance development.
Investigation of Synergistic or Antagonistic Interactions with Other Antimicrobial Agents or Adjuvants
Research into the pharmacodynamic interactions of ceftiofur sodium with other antimicrobial agents or adjuvants is crucial for understanding its potential use in combination therapies and for predicting clinical outcomes. Studies have explored both synergistic and antagonistic effects when ceftiofur sodium is used alongside other compounds.
Investigations have shown that ceftiofur sodium can exhibit synergistic or additive effects when combined with certain non-antibiotic adjuvants or other antimicrobial classes against specific bacterial pathogens. For instance, guanosine, a non-antibiotic compound, has demonstrated a significant synergistic antibacterial effect with ceftiofur sodium against Streptococcus suis in vitro. wikipedia.org This combination was able to reduce bacterial colony counts more significantly than ceftiofur alone at various concentrations. wikipedia.org Guanosine also showed additive effects when combined with other antibacterial drugs like oxytetracycline, tetracycline, sulphadiazine sodium, tiamulin, and florfenicol (B1672845). wikipedia.org
Another study exploring combinations against mastitis-causing pathogens found that Aloe vera extract displayed a synergistic or additive effect when combined with ceftiofur against Staphylococcus aureus in vitro. herts.ac.uk This interaction resulted in lower minimum inhibitory concentrations (MICs) for the combination compared to ceftiofur used individually against S. aureus. herts.ac.uk Specifically, a strong synergy (Fractional Inhibitory Concentration Index (FICI) of 0.45) was observed against S. aureus ATCC 29213, while a strong additive or weak synergistic effect (FICI of 0.75) was noted against Staphylococcus epidermidis ATCC 12228.
Furthermore, combining ceftiofur with tazobactam (B1681243) sodium, a known beta-lactamase inhibitor, has shown synergistic effects against Escherichia coli strains that produce Extended Spectrum Beta-Lactamases (ESBLs). The addition of tazobactam sodium significantly reduced the MICs of ceftiofur against these resistant strains, indicating that this combination can help overcome resistance mediated by ESBLs.
Conversely, studies have also investigated potential antagonistic interactions. An in vitro study evaluating ceftiofur in combination with eight other antimicrobial drugs (tulathromycin, tilmicosin, florfenicol, enrofloxacin, danofloxacin, ampicillin, tetracycline, and penicillin G) against bovine Pasteurella multocida and Mannheimia haemolytica isolates primarily reported indifferent responses. However, a notable instance of antagonism was observed between ceftiofur and florfenicol against one isolate of P. multocida. Time-kill studies confirmed a loss of cidality for ceftiofur when combined with florfenicol at 1x the minimal inhibitory concentration. This suggests that combining these two specific antimicrobials against certain pathogens might lead to reduced efficacy compared to using ceftiofur alone.
Further analysis of treatment outcomes in bovine respiratory disease (BRD) has suggested that sequential use of different antimicrobial classes might impact resistance patterns. Specifically, initial treatment with a bacteriostatic drug like tulathromycin followed by retreatment with a bactericidal drug such as ceftiofur was associated with a higher frequency of resistant M. haemolytica isolation. This observation could imply potential antagonism or reduced effectiveness when a bacteriostatic agent precedes a bactericidal one, possibly because the bacteriostatic drug reduces the number of actively dividing bacteria, which are the primary targets for cell wall synthesis inhibitors like ceftiofur.
The following table summarizes some of the observed interactions:
| Combination | Organism(s) | Interaction Type | Reference |
| Ceftiofur sodium + Guanosine | Streptococcus suis | Synergistic/Additive | wikipedia.org |
| Ceftiofur + Aloe vera extract | Staphylococcus aureus, S. epidermidis | Synergistic/Additive | herts.ac.uk |
| Ceftiofur + Tazobactam sodium | ESBL-producing E. coli | Synergistic | |
| Ceftiofur + Florfenicol | Pasteurella multocida (one isolate) | Antagonistic | |
| Ceftiofur + various antimicrobials | P. multocida, M. haemolytica | Primarily Indifferent | |
| Ceftiofur (sequential after Tulathromycin) | M. haemolytica | Associated with higher resistance frequency (potential antagonism) |
These findings highlight the complex nature of antimicrobial interactions and underscore the importance of in vitro and in vivo studies to determine the potential benefits or drawbacks of combining ceftiofur sodium with other agents for therapeutic purposes.
Epidemiology and Molecular Mechanisms of Ceftiofur Sodium Resistance
Prevalence and Dynamics of Ceftiofur (B124693) Resistance in Bacterial Populations
The prevalence of ceftiofur resistance in bacterial populations, particularly in enteric bacteria like Escherichia coli and Salmonella species from food animals, has been a subject of numerous studies singerepidemiology.orgplos.orgcambridge.orgplos.orgnih.govk-state.edupsu.edunih.govasm.org. The dynamics of resistance can be influenced by the use of ceftiofur and other antimicrobials plos.orgnih.govbohrium.com.
Longitudinal and Cross-Sectional Epidemiological Studies of Resistance Occurrence
Longitudinal and cross-sectional studies have provided insights into the occurrence and trends of ceftiofur resistance. Some cross-sectional studies in dairy herds have indicated an association between herd-level ceftiofur use and the prevalence of ceftiofur-resistant E. coli. singerepidemiology.org. However, other studies, including some at the individual animal level, have not found such a clear association singerepidemiology.orgnih.gov. Longitudinal studies have explored the temporal dynamics of resistance, observing increases in resistant populations during and shortly after ceftiofur treatment, followed by a return to lower levels nih.govbohrium.com. For instance, one study observed that the enhanced probability of detecting ceftiofur-resistant E. coli in treated cattle lasted only 2 to 3 days after the cessation of antibiotic therapy asm.org. Another study noted a cyclical re-emergence of resistance at various time points post-treatment nih.gov.
A study examining the long-term annual prevalence of ceftiofur resistance in Canadian beef cattle from 2002 to 2011 found that the prevalence remained low (<4%) and did not statistically increase over the decade k-state.edu.
Interactive Table 1: Prevalence of Ceftiofur-Resistant E. coli in Canadian Beef Cattle (2002-2011)
| Year | Prevalence (%) |
| 2002 | <4 |
| ... | <4 |
| 2011 | <4 |
Note: Data is illustrative based on the summary provided in the source k-state.edu. Specific annual percentages within the <4% range were not detailed.
Host-Specific and Geographic Trends in Resistance Patterns
Ceftiofur resistance patterns can vary depending on the host animal species and geographic location cambridge.orgcambridge.org. Studies have frequently focused on cattle and poultry due to the widespread use of ceftiofur in these populations singerepidemiology.orgplos.orgcambridge.orgplos.orgnih.govk-state.edupsu.eduasm.orgbiorxiv.orgasm.org.
In the United States, resistance to ceftiofur in enteric bacteria of cattle is predominantly mediated by the blaCMY-2 gene plos.org. This gene has been reported in Salmonella and E. coli isolates from various sources, including feces of food animals and retail meat products plos.org. Ceftiofur resistance has also been observed in E. coli isolates from healthy dairy calves, with a high prevalence of multidrug resistance nih.govpsu.eduasm.org.
Geographic variations in resistance prevalence have been noted. For example, a study comparing Salmonella isolates from retail meats in the USA and China found that a significant percentage of isolates from the USA were resistant or exhibited intermediate susceptibility to ceftriaxone (B1232239) and harbored the blaCMY-2 gene, while isolates from China were susceptible and lacked blaCMY-2 frontiersin.org. In Canada, the prevalence of ceftiofur resistance has been reported in Salmonella enterica serovar Heidelberg from poultry, with variations observed between farm, slaughter, and retail stages cambridge.org.
Interactive Table 2: Ceftiofur/Ceftriaxone Resistance in Salmonella enterica serovar Heidelberg from Canadian Poultry (2016)
| Production Stage | Percentage Resistant (%) |
| Farm | 4 cambridge.org |
| Slaughter | 18 cambridge.org |
| Retail | 12 cambridge.org |
Genetic and Molecular Determinants of Ceftiofur Resistance
Resistance to ceftiofur is primarily mediated by genetic factors, including specific resistance genes and chromosomal mutations nih.goveuropa.eu.
Identification and Characterization of Beta-Lactamase Genes (e.g., blaCMY-2) Conferring Resistance
A major mechanism of resistance to ceftiofur, a cephalosporin (B10832234), is the production of beta-lactamase enzymes that inactivate the antibiotic singerepidemiology.orgplos.orgnih.govnih.gov. The blaCMY-2 gene is a prominent example of a gene encoding an AmpC-like beta-lactamase that confers resistance to ceftiofur and other extended-spectrum cephalosporins plos.orgnih.govnih.gov. This gene is commonly found in resistant Salmonella and E. coli isolates from food animals and humans singerepidemiology.orgplos.orgnih.govnih.govfrontiersin.org. Studies have characterized blaCMY-2 plasmids from Salmonella and E. coli isolates, identifying different plasmid groups nih.gov.
While blaCMY-2 is a key determinant, other beta-lactamase genes, such as blaCTX-M, blaSHV, blaOXA, and blaTEM, have also been detected in cephalosporin-resistant E. coli from sources like poultry biorxiv.orgasm.org.
Mechanisms of Horizontal Gene Transfer and Plasmid-Mediated Dissemination
Horizontal gene transfer (HGT) plays a critical role in the dissemination of antimicrobial resistance genes, including those conferring ceftiofur resistance plos.orgbiorxiv.orgfrontiersin.orgasm.orgresearchgate.netmdpi.com. Plasmids, which are mobile genetic elements, are primary vehicles for the transfer of genes like blaCMY-2 between bacteria singerepidemiology.orgplos.orgnih.govfrontiersin.orgnih.govnih.govasm.orgresearchgate.netnih.govnih.gov.
The blaCMY-2 gene is often located on conjugative plasmids, facilitating its spread among diverse Enterobacteriaceae species singerepidemiology.orgplos.orgnih.govasm.org. These plasmids can be transmitted both vertically (to progeny during cell division) and horizontally (between different bacterial cells) plos.orgresearchgate.net. Horizontal transfer, particularly conjugation, is considered a main mechanism for the spread of AMR genes within and between bacterial species in environments like the enteric tract of animals plos.orgfrontiersin.orgresearchgate.net. Studies have shown that blaCMY-2-bearing plasmids can be found in cattle even in the absence of known ceftiofur treatment, suggesting their persistence and potential for dissemination plos.org. The acquisition of blaCMY-2 on highly mobile genetic elements appears to contribute to the widespread distribution of ceftiofur-resistant Salmonella subtypes asm.org.
Chromosomal Mutations Associated with Reduced Susceptibility
While plasmid-mediated beta-lactamase production is a major mechanism, chromosomal mutations can also contribute to reduced susceptibility to cephalosporins, including ceftiofur nih.govbiorxiv.orgasm.orgeuropa.eunih.gov. Mutations in chromosomal ampC genes can lead to hyperproduction of AmpC beta-lactamases, conferring resistance nih.gov. Additionally, chromosomal mutations affecting efflux pumps or outer membrane porins can influence antibiotic accumulation within the bacterial cell, thereby contributing to resistance europa.eu. Although primarily associated with quinolone resistance, chromosomal mutations in genes like gyrA, gyrB, parC, and parE (encoding subunits of DNA gyrase and topoisomerase IV) can also be present in multidrug-resistant strains that may exhibit reduced susceptibility to other antibiotic classes europa.eunih.gov.
Impact of Ceftiofur Sodium Use on the Animal Resistome and Microbiome
The use of ceftiofur sodium in livestock can exert selective pressure on bacterial populations, leading to alterations in the composition of the gut microbiome and the proliferation of antimicrobial resistance genes (resistome). uliege.bemdpi.com
Metagenomic and Culture-Based Resistome Profiling in Animal Gut Microbiota
Studies employing both metagenomic and culture-based methods have investigated the impact of ceftiofur sodium on the animal gut resistome. Metagenomic sequencing allows for a comprehensive analysis of the entire genetic material present in a microbial community, including antibiotic resistance genes (ARGs). mdpi.com Culture-based methods, conversely, focus on isolating and characterizing specific resistant bacteria. biorxiv.org
Research in dairy cattle treated with intramammary ceftiofur has shown a significantly higher abundance of ARGs in fecal samples, characterized by a lower Shannon index (indicating reduced diversity of ARGs), in the short term following treatment. biorxiv.org Specific beta-lactamase genes, such as blaTEM and cfxA, have been observed to increase in proportion in the feces of cattle after ceftiofur treatment. uliege.be Another study in neonatal lambs treated with parenteral ceftiofur crystalline free acid (CCFA), an active metabolite of ceftiofur sodium, found that treated lambs had core microbes potentially carrying multiple ARGs, including those for beta-lactam resistance. mdpi.com
Culture-based studies have isolated ceftiofur-resistant Escherichia coli isolates from the feces of treated animals. biorxiv.orgasm.org For instance, in one study, 24% of fecal samples from dairy cows had Gram-negative bacteria resistant to ceftiofur. biorxiv.org Elevated minimum inhibitory concentrations (MICs) for ceftiofur and other antibiotics have been observed in these resistant isolates. asm.org
Effects on Microbial Community Structure and Diversity
Ceftiofur sodium administration can lead to significant changes in the structure and diversity of the gut microbial community. Studies have demonstrated a decrease in microbial diversity and richness in the feces of cattle following cephalosporin treatment, including ceftiofur sodium. uliege.bebiorxiv.org This is indicated by decreased Shannon and Chao 1 indexes. uliege.be
Specific bacterial taxa can be affected differently. In cattle, the relative abundance of the class Bacteroidia has been reported to increase, while the relative abundance of the class Actinobacteria has decreased after ceftiofur exposure. uliege.be In chicks, ceftiofur addition reversed a reduction in gut microbiota diversity caused by vaccination-related immune stress. researchgate.net Interestingly, ceftiofur sodium addition specifically reduced the abundance of Escherichia-Shigella and Enterococcus, while ceftiofur hydrochloride increased them in chicks. researchgate.net In neonatal lambs, CCFA treatment led to distinct microbial populations compared to control groups, with a significant decrease in alpha and beta diversity at various time points. mdpi.com However, the early sheep fecal microbiome showed resilience, repopulating after the antibiotic disruption, although temporary reductions in key bacterial populations were noted during nursing. mdpi.com
Co-selection Phenomena and Emergence of Multidrug Resistance
The use of ceftiofur sodium can contribute to co-selection phenomena, where resistance to ceftiofur is maintained or promoted alongside resistance to other antimicrobial agents, leading to the emergence of multidrug resistance (MDR). researchgate.net This can occur because resistance genes, including those conferring resistance to ceftiofur (such as blaCMY-2), are often located on mobile genetic elements like plasmids that also carry genes conferring resistance to other antibiotics. plos.orgasm.org
Studies have found that ceftiofur-resistant E. coli isolates from animals often exhibit resistance to multiple other antibiotics. asm.org For example, in one study, all ceftiofur-resistant E. coli isolates from dairy calves were resistant to three or more antibiotics, with a significant percentage resistant to nine out of ten tested antibiotics. asm.org This co-resistance to drugs like ampicillin, chloramphenicol, tetracycline, and others highlights the potential for ceftiofur use to contribute to the spread of MDR in animal bacterial populations. asm.orgk-state.edu The presence of insertions carrying genes conferring resistance to tetracyclines (tetA), phenicols (floR), and streptomycin (B1217042) (aadA2) on blaCMY-2 IncA/C plasmids further illustrates this co-selection. asm.org
Risk Factors and Transmission Pathways for Ceftiofur Resistance in Agricultural Settings
Multiple factors contribute to the emergence and transmission of ceftiofur resistance in agricultural settings. On-farm antimicrobial therapy is a primary driver, exerting selective pressure that favors resistant bacteria. nih.govcambridge.orgnih.gov However, management and hatchery-related factors also play a significant role. nih.govcambridge.org
Risk factors identified in broiler farms include poor hygienic conditions of medicinal treatment reservoirs, lack of drinking water acidification, frequent feed changes, hatchery of origin, breed, litter material used, and treatment with amoxicillin. nih.govcambridge.org In dairy farms, the use of ceftiofur has been associated with a higher likelihood of cows shedding E. coli with reduced susceptibility to cephalosporins. researchgate.netasm.org
Transmission of resistant bacteria and their associated genes can occur through various pathways. Direct contact between animals is a significant route, particularly in intensive livestock production systems where resistant bacteria can spread easily, exacerbated by inadequate biosecurity. researchgate.netfao.org Farm workers can also be exposed to and potentially transmit resistant bacteria through direct contact with animals and their excreta. mdpi.com
The environment serves as a reservoir and transmission route. Shedding of resistant bacteria and ARGs in feces is a major pathway, contaminating water, soil, and potentially wildlife. fao.orgjmb.or.kr Contaminated water can be consumed by both livestock and humans and used for crop irrigation. fao.org Food products are also a potential transmission pathway from livestock to humans, although direct evidence linking AMR emergence in humans specifically to food consumption is still being fully elucidated. fao.orgmdpi.com The transfer of resistance genes between bacteria can occur through horizontal gene transfer mechanisms like conjugation, transduction, and transformation, which are particularly rapid in the gut environment. mdpi.com
Development and Application of Antimicrobial Susceptibility Testing Breakpoints and Interpretive Criteria
Antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of antibiotics against bacterial isolates and guiding treatment decisions. Breakpoints are specific MIC or zone diameter values used to categorize bacteria as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent. wisc.edudvm360.com
Veterinary-specific breakpoints for ceftiofur have been established by organizations like the Clinical Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). wisc.edudvm360.comnih.govservice.gov.uk These breakpoints are specific to the animal species, the bacterial pathogen, and often the site of infection. wisc.edudvm360.com For example, CLSI has established breakpoints for ceftiofur against bovine respiratory disease pathogens like Pasteurella multocida, Mannheimia haemolytica, and Histophilus somni. wisc.edu For Pasteurella multocida in bovine pneumonia, the ceftiofur breakpoints are ≤ 2 µg/ml for susceptible, 4 µg/ml for intermediate, and ≥ 8 µg/ml for resistant. wisc.edu
The development of these breakpoints involves considering pharmacokinetic/pharmacodynamic (PK/PD) data, in vitro drug characteristics, distributions of MICs for target pathogens, and correlation of test results with clinical outcomes. nih.govclsi.org PK/PD breakpoints aim to define the highest MIC for which a selected PK/PD index can be achieved in the target animal population with standard dosing regimens. nih.gov
AST methods commonly used include broth microdilution for determining MICs and disk diffusion for measuring zones of inhibition. asm.orgwisc.edudvm360.com MIC is the lowest concentration of an antimicrobial that inhibits visible bacterial growth. wisc.edu Breakpoints are then applied to these MIC or zone diameter values to determine the susceptibility category. wisc.edudvm360.com It is important to use breakpoints specifically approved for the relevant animal species and pathogen, as applying breakpoints from one species to another is not recommended due to differences in pharmacokinetics and dosages. wisc.edu
While CLSI and EUCAST provide guidelines, there can be instances where breakpoints are not established for a specific bacteria/drug/animal species combination. wisc.edu In such cases, MIC results may be reported without an interpretation. wisc.edu Ongoing research and surveillance are essential for updating breakpoints and interpretive criteria as resistance patterns evolve. wisc.educlsi.org
Table 1: Example Ceftiofur Breakpoints for Pasteurella multocida (Bovine Respiratory Disease)
| Interpretation | MIC Breakpoint (µg/ml) | Disk Diffusion Zone Diameter (mm) |
| Susceptible | ≤ 2 | ≥ 21 |
| Intermediate | 4 | 18-20 |
| Resistant | ≥ 8 | ≤ 17 |
Note: These are example breakpoints and may vary based on the specific CLSI or EUCAST guideline version and pathogen/animal species combination. wisc.edunih.govresearchgate.net
Environmental Fate and Ecological Impact of Ceftiofur Sodium and Its Metabolites
Degradation Pathways and Kinetics in Environmental Compartments
Ceftiofur (B124693) sodium undergoes degradation through abiotic and biotic processes in different environmental compartments, including aqueous systems, soil, and animal excreta.
Hydrolytic Degradation in Aqueous and Soil Systems
Hydrolysis is a significant abiotic degradation pathway for ceftiofur sodium. This process involves the cleavage of chemical bonds by water. Studies have shown that the rate of ceftiofur hydrolysis is influenced by pH and temperature. usda.govmst.dkosti.goviaea.orgresearchgate.netfrontiersin.org
In aqueous solutions, the hydrolysis of ceftiofur sodium follows pseudo-first-order kinetics. bibliotekanauki.pl The rate of hydrolysis is accelerated by increasing pH. mst.dkosti.goviaea.orgresearchgate.netfrontiersin.org For instance, half-lives of ceftiofur at 22°C were reported as approximately 100 days at pH 5, 8 days at pH 7, and 4 days at pH 9. mst.dkosti.goviaea.orgfrontiersin.org Increasing temperature also increases the hydrolysis rate. usda.govresearchgate.netfrontiersin.orgbibliotekanauki.plnih.gov One study observed that a 10°C increase in temperature increased the average rate of ceftiofur hydrolysis by 3.8 times. usda.govresearchgate.net
In soil systems, hydrolysis also contributes to the degradation of ceftiofur, alongside other processes like biodegradation. nih.gov
Biodegradation by Environmental Microbial Communities
Biodegradation, carried out by microbial communities, is another crucial pathway for the transformation of ceftiofur sodium, particularly in environments rich in microbial activity like soil and animal manure. usda.govmst.dkosti.goviaea.orgresearchgate.netnih.govasm.orgnih.govnih.govfrontiersin.org
Microorganisms, including bacteria found in cattle feces and intestinal tracts, can degrade ceftiofur. mst.dkosti.goviaea.orgasm.orgnih.gov This microbial degradation often involves the cleavage of the β-lactam ring, a key structural feature of cephalosporin (B10832234) antibiotics. usda.govasm.orgrsc.orgiwaponline.com This cleavage can lead to the formation of metabolites with reduced or no antimicrobial activity, such as cef-aldehyde. usda.govresearchgate.net
Studies have demonstrated that the presence of animal feces or manure can enhance the degradation rates of ceftiofur in soil, suggesting a significant role for manure-associated microorganisms in this process. usda.govosti.goviaea.orgresearchgate.netnih.gov Sterilization of cattle feces inhibited ceftiofur degradation, further supporting the involvement of microorganisms. mst.dkosti.goviaea.org
Microbial communities capable of degrading ceftiofur have been identified, including bacteria from the phyla Proteobacteria and Bacteroidetes. nih.gov Specific genera such as Achromobacter, Variovorax, Stenotrophomonas, Dysgonomonas, Flavobacterium, and Chryseobacterium have been implicated in the biodegradation of ceftiofur. nih.gov
The half-lives of aerobic biodegradation of ceftiofur sodium in different soils have been reported to range from 22.2 to 49.0 days. usda.govmst.dkosti.goviaea.org Complete removal of ceftiofur in inoculated culture medium with acclimated microbial consortia has been observed within 21 days under certain conditions. nih.gov
Photodegradation under Simulated Environmental Conditions
Photodegradation, the degradation induced by light, can also contribute to the transformation of ceftiofur sodium, particularly in aquatic environments exposed to sunlight. mst.dkosti.goviaea.orgnih.govsci-hub.seresearchgate.net Ceftiofur contains chromophores that can absorb light in the environmentally relevant range (>290 nm), suggesting its potential for direct photolysis. nih.gov
While some studies indicate that photodegradation of ceftiofur sodium may be minimal after initial degradation, likely due to the formation of protective degradation products, other research explores the use of photocatalysts to enhance ceftiofur sodium photodegradation under visible light irradiation. osti.goviaea.orgsci-hub.seresearchgate.netjmst.org
Research on photocatalytic degradation using materials like CdFe2O4/g-C3N4 hybrid systems and Au-loaded Bi2CuO4 nanoparticles has shown high efficiency in degrading ceftiofur sodium under visible light, indicating that light-driven processes, especially in the presence of sensitizers, can be effective in its removal from water. sci-hub.seresearchgate.netjmst.org
Factors Influencing Environmental Persistence and Transformation Rates
The persistence and transformation rates of ceftiofur sodium in the environment are influenced by a complex interplay of abiotic and biotic factors.
Effects of pH, Temperature, and Redox Potential
pH: As discussed in the context of hydrolysis, pH significantly affects the degradation rate of ceftiofur sodium. Higher pH values generally lead to faster hydrolysis. mst.dkosti.goviaea.orgresearchgate.netfrontiersin.orgbibliotekanauki.pliwaponline.com Ceftiofur is most stable in the pH range of 2 to 6. bibliotekanauki.pl
Temperature: Temperature is another critical factor influencing both hydrolysis and biodegradation rates. Increased temperatures accelerate the degradation of ceftiofur. usda.govresearchgate.netfrontiersin.orgnih.gov This is evident in the decreased half-lives observed at higher temperatures in aqueous solutions and soils. usda.govresearchgate.netnih.gov
Redox Potential: Redox potential, which reflects the oxidizing or reducing conditions of an environment, can influence microbial activity and the stability of chemical compounds. While direct studies specifically detailing the effect of redox potential on ceftiofur sodium degradation kinetics are less prevalent in the provided results, redox conditions are known to impact microbial degradation processes and the transformation of veterinary medicines in environments like anaerobic manure digestion. whiterose.ac.ukresearchgate.net Changes in redox potential within environments like manure can affect microbial communities and, consequently, the biodegradation rates of antibiotics. whiterose.ac.ukresearchgate.net
Influence of Soil Composition, Manure Matrices, and Animal Excreta
Soil Composition: Soil composition can influence the adsorption and degradation of ceftiofur. While one study indicated no significant differences in degradation half-lives across different soil types (sandy loam, loam, and clay), the adsorption characteristics can vary, affecting its mobility and availability for degradation. nih.gov Ceftiofur is expected to have slight to moderate mobility in soil based on estimated adsorption coefficients, although its anionic form in the environment may lead to less adsorption than predicted. nih.govnih.gov
Manure Matrices and Animal Excreta: Animal excreta, including feces and urine, play a significant role in the environmental fate of ceftiofur sodium. A large portion of administered ceftiofur is excreted by animals, leading to its presence in manure and slurry. usda.govherts.ac.ukresearchgate.netinchem.orgeuropa.eu These matrices are rich in microbial communities that can actively degrade ceftiofur. mst.dkosti.goviaea.orgresearchgate.netnih.govnih.gov The presence of feces has been shown to accelerate ceftiofur degradation in soil. usda.govosti.goviaea.orgnih.gov The degradation in manure can be rapid, with reported half-lives in poultry litter as low as 25 hours. herts.ac.uk Anaerobic digestion of manure can also contribute to the degradation of ceftiofur. iwaponline.comresearchgate.net The composition and biological activity of the manure matrix significantly influence the rate and extent of degradation. usda.govmst.dkosti.goviaea.orgresearchgate.netnih.gov
Table 1: Summary of Ceftiofur Sodium Hydrolysis Half-lives at Different pH and Temperature
| pH | Temperature (°C) | Half-life (days) | Source |
| 5 | 22 | ~100 | mst.dkosti.goviaea.orgfrontiersin.org |
| 7 | 22 | ~8 | mst.dkosti.goviaea.orgfrontiersin.org |
| 9 | 22 | ~4 | mst.dkosti.goviaea.orgfrontiersin.org |
| - | 15 | 24-41 (in CAFO recycled water) | usda.govresearchgate.net |
| - | 25 | 6.6-21 (in CAFO recycled water) | usda.govresearchgate.net |
| - | 35 | 2.6-4.6 (in CAFO recycled water) | usda.govresearchgate.net |
| - | 45 | 1.7-2.6 (in CAFO recycled water) | usda.govresearchgate.net |
| - | 15 | 289 (deionized water) | researchgate.net |
| - | 25 | 96 (deionized water) | researchgate.net |
| - | 35 | 21 (deionized water) | researchgate.net |
| - | 45 | 5 (deionized water) | researchgate.net |
Table 2: Aerobic Degradation Half-lives of Ceftiofur Sodium in Different Soils
| Soil Type | Location | Half-life (days) | Source |
| Clay loam (pH 5) | California | 22.2 | herts.ac.ukosti.goviaea.org |
| Sand (pH 7) | Florida | 49.0 | herts.ac.ukosti.goviaea.org |
| Silty clay loam (pH 9) | Wisconsin | 41.4 | herts.ac.ukosti.goviaea.org |
| Various | - | 0.76 - 4.31 | nih.gov |
Ecological Risk Assessment Methodologies for Ceftiofur Residues in the Environment
Ecological risk assessment for veterinary medicinal products like ceftiofur involves evaluating the potential harm posed by their residues and metabolites to non-target organisms and ecosystems. researchgate.netresearchgate.net This process typically includes hazard identification, exposure assessment, effect assessment, and risk characterization. researchgate.net
Exposure assessment aims to determine the likely concentrations of the substance and its transformation products in various environmental compartments, such as soil, water, and sediment. researchgate.netmst.dk Predicted Environmental Concentrations (PECs) are estimated based on factors like the amount of the substance used, excretion rates by animals, and manure management practices. mst.dkmst.dk For antibiotics used therapeutically, PECs in soil have been estimated to range from 1 to 9 mg/kg. mst.dkmst.dk
Effect assessment involves evaluating the toxicity of ceftiofur and its metabolites to relevant environmental organisms. This can include testing for acute and chronic toxicity to aquatic organisms like fish and daphnia, as well as effects on soil organisms and microbial communities. mdpi.comnih.govresearchgate.netnih.gov Studies have investigated the toxicity of ceftiofur and its hydrolysis products to aquatic organisms like Daphnia magna and Scenedesmus spec. nih.govresearchgate.net
A significant concern in ecological risk assessment is the potential for antibiotic residues to contribute to the development and spread of antimicrobial resistance in environmental bacteria. researchgate.netusda.govmdpi.comresearchgate.netnih.govnih.gov Even low concentrations of biologically available metabolites in soil can exert selective pressure, favoring the proliferation of resistant bacteria. plos.orgresearchgate.netnih.gov Methodologies for assessing this risk involve studying the impact of residues on microbial communities and the prevalence of antibiotic resistance genes in the environment. usda.govmdpi.comresearchgate.netnih.gov
Ecological risk assessment methodologies for veterinary medicinal products in the European Union involve a tiered approach. researchgate.netopenrepository.com Initial assessments may be halted if the predicted environmental exposure is below certain trigger values. openrepository.comeuropa.eu However, there have been discussions regarding the scientific validity of some of these trigger values, with suggestions for considerably lower values for water and soil compartments. openrepository.com
Interactive data tables can be used to present research findings on degradation half-lives or toxicity values, but the provided search results offer ranges and qualitative descriptions rather than specific data points suitable for structured interactive tables in this format.
Advanced Analytical Methodologies for Detection and Quantification of Ceftiofur Sodium and Metabolites
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are cornerstones in the analysis of ceftiofur (B124693) sodium and its metabolites, offering excellent separation capabilities.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometric Detection
HPLC coupled with UV detection is a widely used technique for the determination of ceftiofur sodium and its derivatized metabolites in pharmaceutical formulations and biological samples. This method relies on the compound's ability to absorb UV light at specific wavelengths.
Research has demonstrated the successful application of isocratic reversed-phase HPLC-UV methods for the assay of ceftiofur sodium in drug substance and sterile powder for injection. researchgate.netoup.comsciencepub.net A typical method involves using a C18 column with a mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 6.0) and acetonitrile, and detection at 292 nm. researchgate.netoup.combibliotekanauki.pl Method validation studies have shown good linearity over concentration ranges such as 20.0–120.0 µg/mL for drug substance and sterile powder for injection, with high correlation coefficients (e.g., 0.9999). researchgate.netoup.com Precision, accuracy, specificity, and robustness have also been evaluated, demonstrating the suitability of HPLC-UV for routine quality control analysis of ceftiofur sodium in pharmaceutical preparations. researchgate.netoup.comsciencepub.net
For the analysis of ceftiofur metabolites, particularly the biologically active desfuroylceftiofur (B1239554) (DFC) and its protein bound forms, derivatization is often necessary to create a stable and detectable compound. HPLC-UV methods have been developed that involve the conversion of ceftiofur and its active metabolites to a common derivative, such as desfuroylceftiofur acetamide (B32628) (DCA). fao.orgeuropa.euusda.gov This approach allows for the quantification of total active ceftiofur residues. These methods often employ C18 or C8 columns and UV detection at wavelengths around 254 nm or 292 nm, depending on the specific derivative and mobile phase composition. fao.orgnih.gov
HPLC coupled with mass spectrometric (MS) detection offers enhanced sensitivity and selectivity compared to UV detection, particularly useful for complex matrices or low analyte concentrations. While less common for routine quality control of the parent drug compared to HPLC-UV, HPLC-MS can be valuable for confirmatory analysis and metabolite profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
LC-MS/MS is a powerful technique widely employed for the ultrasensitive quantification of ceftiofur and its metabolites in various biological matrices, including animal tissues, plasma, and milk. cabidigitallibrary.orgfrontiersin.orgkoreascience.krnih.govusda.govresearchgate.net Its high sensitivity and specificity make it ideal for residue analysis, where low detection limits are required to comply with regulatory limits.
LC-MS/MS methods often involve extensive sample preparation steps, including extraction, cleanup (e.g., using solid-phase extraction - SPE), and sometimes derivatization of metabolites. fao.orgusda.govnih.govcabidigitallibrary.orgkoreascience.krusda.gov The technique allows for the simultaneous detection and quantification of multiple ceftiofur-related compounds by monitoring specific precursor and product ions in tandem mass spectrometry. koreascience.krnih.govusda.gov
Research has explored different LC-MS/MS approaches for analyzing ceftiofur metabolites. One approach involves the direct analysis of ceftiofur, DFC, and DCCD. cabidigitallibrary.orgnih.gov Another common approach involves the derivatization of ceftiofur and its active metabolites to a single marker residue, such as DCA, before LC-MS/MS analysis. usda.govcabidigitallibrary.orgfrontiersin.orgkoreascience.kr This derivatization step, often involving reduction with dithioerythritol (B556865) (DTE) followed by reaction with iodoacetamide, converts compounds containing the intact β-lactam ring to DCA, simplifying the analysis and providing a measure of total active residues. fao.orgusda.govcabidigitallibrary.orgfrontiersin.orgkoreascience.kr
LC-MS/MS methods for ceftiofur metabolites have been validated for parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) in various matrices. For example, a method for DCCD in bovine kidney reported a linear range of 25 to 2000 ng/g, with average accuracy between 97.7% and 100.2% and a limit of confirmation of 50 ng/g. researchgate.net Another LC-MS/MS method for DCA in fishery products reported good linearity from 0.005-1.0 mg/L with an LOD of 0.0015 mg/L. nih.gov
Derivatization Strategies for Active Metabolite Analysis
As ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC) and other conjugates, and DFC is the primary active metabolite, analytical methods often focus on quantifying DFC and its related compounds. fao.orgusda.gov Many of these metabolites are protein-bound or unstable, necessitating derivatization to facilitate their analysis by techniques like HPLC-UV or LC-MS/MS.
A widely used derivatization strategy involves the reduction of disulfide bonds and cleavage of protein conjugates using a reducing agent like dithioerythritol (DTE). fao.orgusda.govnih.govcabidigitallibrary.orgfrontiersin.org This process releases free DFC. The free DFC is then reacted with a thiol-reactive reagent, such as iodoacetamide, to form a stable acetamide derivative, desfuroylceftiofur acetamide (DCA). fao.orgusda.govnih.govcabidigitallibrary.orgfrontiersin.org This derivatization converts ceftiofur and its active metabolites containing the β-lactam ring into a single, stable compound (DCA), which can then be readily analyzed by chromatographic methods. usda.govcabidigitallibrary.orgfrontiersin.org
This derivatization approach is particularly important for determining total active ceftiofur residues in edible tissues, as regulatory guidelines often require monitoring the sum of all metabolites that retain the β-lactam ring, expressed as desfuroylceftiofur equivalents. europa.eu
Spectrophotometric Methods for Routine Analysis
Spectrophotometric methods, while generally less selective than chromatographic techniques, can offer simpler and more cost-effective alternatives for routine analysis of ceftiofur sodium, particularly in pharmaceutical formulations where the matrix is less complex.
Ultraviolet (UV) Spectrophotometry Development and Validation
UV spectrophotometry is based on the principle that ceftiofur sodium absorbs UV light at a characteristic wavelength. Methods have been developed and validated for the determination of ceftiofur sodium in drug substance and sterile powder for injection using UV spectrophotometry. oup.comoup.comresearchgate.net
Typically, UV spectrophotometric measurements for ceftiofur sodium are performed at a wavelength of 292 nm. oup.comoup.comresearchgate.net Method validation studies have shown good linearity over specific concentration ranges, such as 2.5–20.0 µg/mL, with high correlation coefficients (e.g., 0.9999). oup.comoup.com Precision (intra- and interday) and accuracy have also been evaluated, demonstrating the reliability of UV spectrophotometry for quantifying ceftiofur sodium in these matrices. oup.comoup.com
Comparison studies between UV spectrophotometry and HPLC methods for the determination of ceftiofur sodium in pharmaceutical formulations have indicated no significant difference between the methodologies in terms of accuracy and precision. oup.comoup.com This suggests that UV spectrophotometry can serve as a valid, inexpensive, and less time-consuming alternative for routine quality control analysis of ceftiofur sodium in pharmaceutical preparations. oup.comoup.com
Microbiological Assay Development and Validation for Potency and Susceptibility
Microbiological assays are essential for determining the biological potency of ceftiofur sodium and assessing the susceptibility of bacterial strains to the antibiotic. These assays are based on the principle that the antibiotic inhibits the growth of susceptible microorganisms, and the extent of inhibition is proportional to the antibiotic concentration.
Microbiological assays for ceftiofur sodium potency are often performed using agar (B569324) diffusion methods, such as the cylinder plate assay. indexcopernicus.comrfppl.co.innih.govoup.comresearchgate.net These methods involve placing solutions of the antibiotic at different concentrations on agar plates inoculated with a susceptible test microorganism. The antibiotic diffuses into the agar, creating zones of growth inhibition. The diameter of the inhibition zone is measured and correlated with the antibiotic concentration using a standard curve.
Micrococcus luteus ATCC 10240 and Bacillus subtilis ATCC 6633 (MTCC 441) have been identified as suitable test microorganisms for ceftiofur sodium bioassays due to their significant susceptibility to the antibiotic. indexcopernicus.comrfppl.co.innih.govoup.comresearchgate.netindexcopernicus.com
Method validation for microbiological assays of ceftiofur sodium potency has included evaluation of parameters such as linearity, precision, and accuracy. Studies have shown good linearity over specific concentration ranges (e.g., 1.0–10 µg/mL or 2.0–8.0 µg/mL) with acceptable correlation coefficients. indexcopernicus.comrfppl.co.innih.govresearchgate.netindexcopernicus.com Precision, including repeatability and intermediate precision, has been demonstrated with low relative standard deviation (RSD) values. indexcopernicus.comrfppl.co.inindexcopernicus.com Accuracy has also been evaluated, showing good agreement between the determined potency and the expected values. indexcopernicus.comrfppl.co.inindexcopernicus.com
Microbiological assays are also used to determine the minimum inhibitory concentration (MIC) of ceftiofur against various bacterial pathogens, which is crucial for assessing bacterial susceptibility and guiding therapeutic decisions. nih.govfrontiersin.org Broth microdilution and disk diffusion methods are commonly employed for susceptibility testing. nih.govfishersci.no These tests provide valuable data on the effectiveness of ceftiofur against target bacteria and help monitor the development of resistance. nih.govfrontiersin.org
Agar Diffusion Techniques
Agar diffusion techniques, also known as disk diffusion or cylinder plate assays, are microbiological methods used to assess the antimicrobial activity of substances like ceftiofur sodium. rfppl.co.inresearchgate.netloinc.orgseafdec.org.ph These methods are based on the principle that an antibiotic diffuses from a point source (disk or cylinder) into an agar medium inoculated with a susceptible microorganism, creating a concentration gradient. seafdec.org.ph The presence of an inhibitory zone around the source indicates antimicrobial activity. rfppl.co.inseafdec.org.ph The size of the inhibition zone is proportional to the concentration of the antibiotic and the susceptibility of the test organism. rfppl.co.in
For ceftiofur sodium, Bacillus subtilis ATCC 6633 (MTCC 441) and Micrococcus luteus ATCC 10240 have been identified as suitable test organisms due to their significant susceptibility. rfppl.co.inresearchgate.netnih.gov A two-level agar diffusion bioassay has been developed and validated for quantifying ceftiofur in powder for injection. rfppl.co.inresearchgate.net This method involves preparing reference and test solutions of ceftiofur sodium in a suitable sterile diluent, such as distilled water. rfppl.co.in These solutions are then applied to the inoculated agar plates, and after incubation, the diameters or areas of the circular inhibition zones are measured. rfppl.co.in The potency of the ceftiofur sodium sample is determined by comparing the inhibition zones produced by the test solutions to those of the reference standard. rfppl.co.in
Research has demonstrated the linearity of the agar diffusion bioassay for ceftiofur sodium within specific concentration ranges. For instance, a study found linearity (r² = 0.9916) in the range of 1.0-10 µg/mL for ceftiofur sodium powder for injection using Bacillus subtilis. rfppl.co.in Another study reported linearity (r² = 0.9998) for concentrations ranging from 2.0 to 8.0 µg/mL using Micrococcus luteus. nih.gov
Broth Microdilution Methods
Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, including ceftiofur, against a specific bacterium. wisc.eduresearchgate.netpubcompare.aiasm.org This method involves preparing serial dilutions of the antibiotic in a liquid growth medium (broth) in the wells of a microtiter plate. wisc.edu A standardized inoculum of the test bacterium is then added to each well. wisc.eduresearchgate.net After incubation, the plates are examined for visible bacterial growth. wisc.edu The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth of the bacterium. wisc.edu
Cation-adjusted Mueller-Hinton broth is a commonly used medium for broth microdilution susceptibility testing. asm.orgnih.gov For certain fastidious organisms, supplementation with lysed horse blood, yeast extract, and other components may be necessary. nih.gov Broth microdilution is widely used in veterinary diagnostic laboratories to determine the susceptibility of bacterial isolates from animals to ceftiofur. wisc.eduasm.org Breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) are used to interpret the MIC values as susceptible, intermediate, or resistant. wisc.eduresearchgate.netasm.org
Studies have utilized broth microdilution to assess the activity of ceftiofur against various veterinary pathogens, including Escherichia coli, Pasteurella multocida, Actinobacillus pleuropneumoniae, and Streptococcus suis. researchgate.netasm.org For example, research on ceftiofur-resistant E. coli isolates from dairy calves determined MICs using broth microdilution, with resistant isolates showing MICs of ≥16 µg/mL for ceftiofur. asm.org Another study established MIC breakpoints for ceftiofur against swine respiratory disease pathogens using broth microdilution data. researchgate.net
Method Validation Parameters: Linearity, Accuracy, Precision, Specificity, Robustness, Limits of Detection and Quantification
The validation of analytical methods for ceftiofur sodium and its metabolites is essential to ensure their reliability, accuracy, and consistency. Key validation parameters include linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsciencepub.netoup.comnajah.edumdpi.comnih.gov
Linearity: Linearity assesses the method's ability to produce results directly proportional to the concentration of the analyte within a defined range. sciencepub.netoup.commdpi.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the response (e.g., peak area in chromatography, inhibition zone size in bioassay) against the concentration. rfppl.co.insciencepub.netmdpi.com The linearity is often expressed by the correlation coefficient (r or r²) of the calibration curve. rfppl.co.insciencepub.netoup.commdpi.com For ceftiofur sodium analysis, methods have demonstrated good linearity with correlation coefficients typically above 0.999. researchgate.netsciencepub.netoup.comnih.govmdpi.com
Accuracy: Accuracy measures how close the experimental results are to the true value. sciencepub.netmdpi.com It is often evaluated by analyzing samples of known concentration or by spiking blank matrix samples with known amounts of the analyte and calculating the percentage recovery. sciencepub.netmdpi.com Validated methods for ceftiofur sodium have shown good accuracy, with mean recovery values typically within acceptable ranges (e.g., 80-120% or narrower depending on the method and matrix). frontiersin.orgrfppl.co.insciencepub.netnajah.edumdpi.comtennessee.edu
Precision: Precision describes the reproducibility of the method, indicating the agreement between independent test results obtained under specified conditions. sciencepub.netmdpi.commdpi.com It is usually assessed at different levels: repeatability (intra-day precision, within the same laboratory over a short period) and intermediate precision (inter-day or between-analyst precision, within the same laboratory over different days or with different analysts). rfppl.co.insciencepub.netoup.commdpi.comnih.govresearchgate.net Precision is often expressed as the relative standard deviation (RSD). rfppl.co.insciencepub.netoup.commdpi.comresearchgate.net Validated methods for ceftiofur sodium have reported RSD values typically below 2% for precision measurements, indicating good reproducibility. rfppl.co.insciencepub.netoup.comnajah.edunih.govresearchgate.net
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netsciencepub.netnajah.edumdpi.com For ceftiofur sodium analysis, specificity ensures that the method measures only ceftiofur and/or its target metabolites without interference from other substances. europa.eusciencepub.net This is often evaluated by analyzing blank samples, samples spiked with potential interfering substances, and comparing chromatograms or responses. sciencepub.net
Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. sciencepub.netoup.comnajah.edu This could include variations in mobile phase composition, flow rate, column temperature, or detection wavelength in chromatographic methods, or buffer pH and inoculum concentration in microbiological assays. rfppl.co.insciencepub.netoup.com Assessing robustness helps to ensure the reliability of the method under normal usage conditions.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. researchgate.netsciencepub.netoup.commdpi.comnih.govmdpi.comfao.org The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. researchgate.netsciencepub.netoup.commdpi.comnih.govmdpi.comfao.org These limits are determined using various approaches, such as based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sciencepub.netmdpi.com LOD and LOQ values for ceftiofur sodium and its metabolites vary depending on the analytical technique and the matrix being analyzed. For example, reported LODs for ceftiofur sodium have been as low as 0.02 µg/mL, and LOQs as low as 0.06 µg/mL using HPLC. sciencepub.netresearchgate.net For LC-MS/MS methods analyzing metabolites like desfuroylceftiofur acetamide (DCA), LOQs in tissues and milk can be in the range of 0.05 to 0.1 µg/g or µg/kg. europa.euresearchgate.netfao.org
Detailed validation studies provide data on these parameters, confirming the suitability of analytical methods for their intended purpose in the analysis of ceftiofur sodium and its metabolites. researchgate.netsciencepub.netoup.comnajah.edumdpi.comnih.govresearchgate.net
Future Research Directions and Emerging Methodological Approaches for Ceftiofur Sodium
Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Resistance Research
Omics technologies, such as metagenomics and proteomics, offer powerful tools for a comprehensive understanding of antimicrobial resistance in the context of ceftiofur (B124693) sodium use. Metagenomics, the study of genetic material from environmental or clinical samples, allows for the characterization of the entire resistome – the collection of all antibiotic resistance genes – within a microbial community without the need for cultivation. nih.govoup.com This approach can reveal the diversity and abundance of resistance genes, including those conferring resistance to cephalosporins like ceftiofur, in various environments such as animal manure or the gut microbiome. nih.govfrontiersin.orgnih.govmdpi.com Shotgun metagenomic sequencing, for instance, provides sequence information from total metagenomic DNA, enabling the direct inventory of the resistome and deciphering associations between antibiotic resistance genes (ARGs) and mobile genetic elements (MGEs). nih.gov This can provide clues about whether detected resistance genes have the potential to transfer between bacterial cells. oup.com
Proteomics, the large-scale study of proteins, can complement metagenomic findings by identifying the actual expression of resistance mechanisms. While not as extensively covered in the provided search results specifically for ceftiofur sodium resistance, proteomics can elucidate the specific enzymes (like beta-lactamases) or efflux pumps produced by bacteria in response to ceftiofur exposure, offering functional insights into resistance phenotypes. Integrating metagenomics and proteomics can provide a more complete picture, linking the genetic potential for resistance with its actual manifestation at the protein level. Studies have attempted to use ceftiofur sodium pharmacodynamics as an indicator to validate targets identified by omics studies as potential therapeutic targets. nih.gov
Research findings using metagenomics have highlighted significant resistance to cephalosporins in various samples, underscoring potential public health risks. mdpi.com Metagenomic approaches have also been applied to predict microbial metabolic capacity based on the detection of genes encoding enzymes and mapping them onto metabolic pathways, which can be impacted by antibiotic treatment. nih.gov
Refinement of Advanced Pharmacokinetic/Pharmacodynamic Modeling Paradigms
Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling is crucial for optimizing ceftiofur sodium dosing regimens to maximize efficacy and minimize the development of resistance. PK/PD models integrate information on how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) with how it affects bacteria (pharmacodynamics). nih.govfrontiersin.org Refinements in these models involve incorporating more complex biological factors, such as the specific site of infection, the bacterial load, the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and mutation prevention concentration (MPC) of the target pathogen, and the potential for adaptive resistance. nih.govnih.govresearchgate.net
Physiological based pharmacokinetic (PBPK) models represent an advanced paradigm that simulates drug disposition in various tissues and organs, providing a more accurate prediction of drug concentrations at the site of infection. mdpi.com Integrating PBPK models with PD data allows for the development of sophisticated PBPK/PD models that can predict bacterial growth inhibition and killing over time for different dosing regimens. mdpi.com Studies have utilized ex vivo PK/PD modeling to determine optimal ceftiofur sodium doses against specific pathogens like Haemophilus parasuis in pigs, aiming to extend the drug's effective life and reduce resistance. nih.govresearchgate.net These studies have determined PK/PD parameters like AUC₀₋₂₄ ₕ/MIC for bacteriostatic and bactericidal effects. mdpi.com
Data from PK/PD modeling can inform optimal dosing strategies. For instance, research in pigs indicated that optimal doses of ceftiofur sodium against H. parasuis might be lower than previously recommended, potentially leading to reduced drug resistance possibility. nih.govresearchgate.net Similarly, PK/PD modeling has been used to assess cefquinome, another cephalosporin (B10832234), against Staphylococcus aureus mastitis, highlighting the importance of parameters like AUC₀₋₂₄/MIC. frontiersin.org
Development of Novel Strategies for Environmental Remediation of Ceftiofur Residues
The presence of ceftiofur residues and its active metabolite, desfuroylceftiofur (B1239554), in the environment, particularly in animal waste and wastewater, is a concern due to their potential to contribute to the spread of antibiotic resistance and exert toxic effects on non-target organisms. researchgate.netacs.orgresearchgate.net Future research is focused on developing novel and sustainable strategies for the environmental remediation of these residues.
Current research indicates that the transformation of ceftiofur in the environment involves processes like hydrolysis and biodegradation. researchgate.netacs.org Desfuroylceftiofur is identified as a main hydrolysis product, while cef-aldehyde is a main biodegradation product, with the latter having less antimicrobial activity. researchgate.netacs.org Degradation rates can be influenced by factors such as temperature and the presence of recycled animal waste. researchgate.netacs.org
Novel remediation strategies could include advanced biological treatment methods utilizing specific microbial species capable of degrading ceftiofur and its metabolites. researchgate.net Phytoremediation, using plants to remove or degrade contaminants, and the incorporation of nanomaterials to augment bioremediation techniques are also emerging as potential environmentally friendly approaches. researchgate.net While some physical and chemical methods exist, there is a thrust to develop more novel strategies for successful cephalosporin remediation that overcome limitations like high costs and the production of secondary pollutants. researchgate.netnih.gov Research has explored the use of materials like diatomaceous earth with bentonite (B74815) for the remediation of antibiotics, including ceftiofur, in wastewater, although ceftiofur showed lower binding affinity compared to other antibiotics tested. acs.org
Application of Advanced Molecular Epidemiology for Tracing Resistance Transmission Networks
Understanding the transmission dynamics of ceftiofur resistance is critical for implementing effective control measures. Advanced molecular epidemiology, which combines traditional epidemiological methods with molecular typing techniques, plays a key role in tracing the spread of resistant bacteria and their associated resistance genes. psu.edu
Molecular typing methods, such as pulsed-field gel electrophoresis (PFGE) and multilocus sequence typing (MLST), can differentiate bacterial strains and identify clonal spread of resistant populations. psu.eduresearchgate.net The integration of these techniques with the sequencing of antibiotic resistance genes allows researchers to track the movement of specific resistance determinants, such as blaCMY-2 (encoding a cephamycinase conferring resistance to ceftiofur) or extended-spectrum beta-lactamase (ESBL) genes like blaCTX-M and blaSHV, which are commonly associated with cephalosporin resistance in Escherichia coli and Salmonella. plos.orgasm.orgnih.gov
Future research in this area will likely involve the increased use of whole-genome sequencing (WGS) for high-resolution typing and comprehensive identification of resistance genes and their genetic environments (e.g., plasmids). asm.org This can provide detailed insights into the mechanisms of resistance transfer, including horizontal gene transfer via mobile genetic elements. frontiersin.orgplos.orgasm.org Applying these methods to diverse sample sources (e.g., animals, environment, humans) can help to map the complex transmission networks of ceftiofur resistance between different reservoirs. Studies have already utilized WGS to characterize the genetic basis of resistance against extended-spectrum cephalosporins in E. coli isolates. asm.org Molecular epidemiology studies have also investigated the dissemination and diversity of ampicillin-resistant E. coli strains in animal populations, highlighting the potential spread of resistance elements across multiple strains. researchgate.net
Q & A
Q. Table 1. Key Parameters for Ceftiofur Sodium HPLC Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | |
| Mobile Phase | Acetonitrile:Phosphate Buffer (25:75) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm |
Q. Table 2. Synthesis Optimization for Desfuroylceftiofur
| Step | Reaction Condition | Yield |
|---|---|---|
| 1 | Deacylation with NaOH (0.1M, 50°C) | 85% |
| 2 | Cyclization with HCl (pH 2.5, 70°C) | 92% |
| Adapted from desfuroylceftiofur synthesis protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
